molecular formula C14H17NO4 B14391036 Cyclohexyl 2-(carbamoyloxy)benzoate CAS No. 88599-45-5

Cyclohexyl 2-(carbamoyloxy)benzoate

Cat. No.: B14391036
CAS No.: 88599-45-5
M. Wt: 263.29 g/mol
InChI Key: PWFWJJLFVMBNQX-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(carbamoyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group attached to the 2-position of a benzoate ester, with a carbamoyloxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-(carbamoyloxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with cyclohexanol in the presence of a suitable catalyst. The reaction can be carried out under acidic conditions using sulfuric acid or under basic conditions using a base such as sodium hydroxide. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(carbamoyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters, or other substituted esters.

Scientific Research Applications

Cyclohexyl 2-(carbamoyloxy)benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of cyclohexyl 2-(carbamoyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Cyclohexyl 2-(carbamoyloxy)benzoate can be compared with other similar compounds, such as:

    Methyl 2-(carbamoyloxy)benzoate: Similar structure but with a methyl group instead of a cyclohexyl group.

    Ethyl 2-(carbamoyloxy)benzoate: Similar structure but with an ethyl group instead of a cyclohexyl group.

    Phenyl 2-(carbamoyloxy)benzoate: Similar structure but with a phenyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct physical and chemical properties, such as increased hydrophobicity and steric bulk, compared to its analogs.

Properties

CAS No.

88599-45-5

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

cyclohexyl 2-carbamoyloxybenzoate

InChI

InChI=1S/C14H17NO4/c15-14(17)19-12-9-5-4-8-11(12)13(16)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,17)

InChI Key

PWFWJJLFVMBNQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2OC(=O)N

Origin of Product

United States

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